molecular formula C13H10BrNO2 B12216738 2-bromo-N-(2-hydroxyphenyl)benzamide

2-bromo-N-(2-hydroxyphenyl)benzamide

Cat. No.: B12216738
M. Wt: 292.13 g/mol
InChI Key: UUMAJPCCAFWFAM-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-hydroxyphenyl)benzamide is a halogenated benzamide derivative characterized by a bromine atom at the ortho position of the benzoyl ring and a hydroxyl group on the ortho position of the aniline moiety. Such compounds are studied for their bioactivity, including antitrypanosomal, antibacterial, and kinase-inhibiting properties, as well as applications in catalysis and materials science .

Properties

Molecular Formula

C13H10BrNO2

Molecular Weight

292.13 g/mol

IUPAC Name

2-bromo-N-(2-hydroxyphenyl)benzamide

InChI

InChI=1S/C13H10BrNO2/c14-10-6-2-1-5-9(10)13(17)15-11-7-3-4-8-12(11)16/h1-8,16H,(H,15,17)

InChI Key

UUMAJPCCAFWFAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-hydroxyphenyl)benzamide typically involves the bromination of benzamide followed by the introduction of the hydroxyphenyl group. One common method is the reaction of benzamide with bromine in the presence of a catalyst to form 2-bromobenzamide. This intermediate is then reacted with 2-hydroxyaniline under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for 2-bromo-N-(2-hydroxyphenyl)benzamide may involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-hydroxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The bromine atom can be reduced to form the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-bromo-N-(2-hydroxyphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-hydroxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomers: Bromine Substitution Patterns

4-Bromo-N-(2-hydroxyphenyl)benzamide (Compound I in )

  • Structure : Bromine at the para position of the benzoyl ring.
  • Crystallography : The amide group is nearly planar (r.m.s. deviation = 0.0026 Å), with dihedral angles of 73.97° (hydroxyphenyl ring) and 25.42° (bromophenyl ring).
  • Hydrogen Bonding : Forms layers via O–H⋯O and N–H⋯O interactions, with a crystal growth direction along the b-axis .
  • Bioactivity: Demonstrates antitrypanosomal activity and tyrosine kinase inhibition .

2-Bromo-N-(2-hydroxyphenyl)benzamide (Target Compound)

Property 2-Bromo-N-(2-hydroxyphenyl)benzamide (Inferred) 4-Bromo-N-(2-hydroxyphenyl)benzamide
Bromine Position Ortho (C2) Para (C4)
Dihedral Angles* Not reported 73.97° (hydroxyphenyl), 25.42° (bromophenyl)
Hydrogen Bonding Likely O–H⋯O/N–H⋯O O–H⋯O, N–H⋯O, C–H⋯O
Bioactivity Anticipated similar to para isomer Antitrypanosomal, kinase inhibition

*Dihedral angles between aromatic rings and amide group.

Substituent Variations on the Aniline Ring

2-Bromo-N-(2-nitrophenyl)benzamide

  • Synthesis : Prepared via refluxing 4-bromobenzoyl chloride with 2-nitroaniline in acetonitrile .
  • Structure : Nitro group introduces strong electron-withdrawing effects, reducing basicity of the amide nitrogen compared to the hydroxyl-substituted analog.
  • Crystallography : Two molecules per asymmetric unit (A and B), with distinct packing due to nitro group interactions .

2-Bromo-N-(2-methoxyphenyl)benzamide

  • Synthesis : Substitution of hydroxyl with methoxy reduces hydrogen-bonding capacity.
  • Spectroscopy : $^{13}\text{C}$ NMR data confirms methoxy group resonance at δ ~55 ppm .
Property 2-Hydroxyphenyl Substituent 2-Nitrophenyl Substituent 2-Methoxyphenyl Substituent
Functional Group –OH –NO$_2$ –OCH$_3$
Hydrogen Bonding Strong O–H⋯O Weak C–H⋯O Absent (methoxy lacks –OH)
Electronic Effects Electron-donating Electron-withdrawing Electron-donating
Bioactivity Antitrypanosomal Not reported Not reported

Halogen Variations: Bromo vs. Chloro Derivatives

2-Chloro-N-(2-hydroxyphenyl)benzamide

  • DFT Studies : Exhibits similar hydrogen-bonding interactions to the bromo analog but with shorter bond lengths due to smaller chlorine size.
  • Stability : Electrostatic contributions stabilize the chloro derivative slightly less than bromo (ΔE ~2–3 kcal/mol) .

Suzuki-Miyaura Coupling

  • 2-Bromo-N-(tert-butyl)benzamide : Achieves 87% enantiomeric excess (ee) in asymmetric coupling, attributed to steric bulk of the tert-butyl group .
  • 2-Bromo-N-(2-hydroxyphenyl)benzamide : The hydroxyl group may participate in directing metal catalysts, though this requires experimental validation.

Pd/Cu-Catalyzed Isoindolinone Synthesis

  • 2-Bromo-N-(2-bromophenyl)benzamide: Serves as a substrate for isoindolinone formation via dual C–C coupling .

Key Research Findings and Data Tables

Table 1: Structural and Electronic Comparison of Halogenated Benzamides

Compound Substituents Molecular Weight (g/mol) Key Interactions Application
2-Bromo-N-(2-hydroxyphenyl)benzamide –Br (C2), –OH (C2) 292.12 O–H⋯O, N–H⋯O Kinase inhibition
4-Bromo-N-(2-nitrophenyl)benzamide –Br (C4), –NO$_2$ (C2) 321.13 C–H⋯O Structural studies
2-Chloro-N-(2-hydroxyphenyl)benzamide –Cl (C2), –OH (C2) 247.67 O–H⋯O (shorter bonds) DFT modeling

Table 2: Catalytic Performance of Bromobenzamide Derivatives

Substrate Reaction Selectivity/Yield Key Factor Reference
2-Bromo-N-(tert-butyl)benzamide Suzuki-Miyaura coupling 87% ee Steric bulk of tert-butyl
2-Bromo-N-(2-bromophenyl)benzamide Pd/Cu-catalyzed coupling Broad substrate scope Dual C–C activation

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